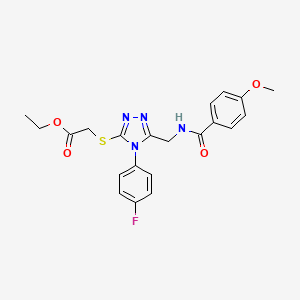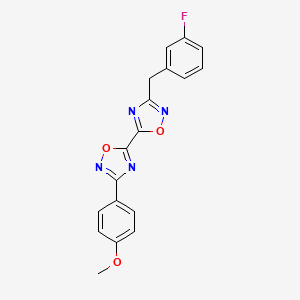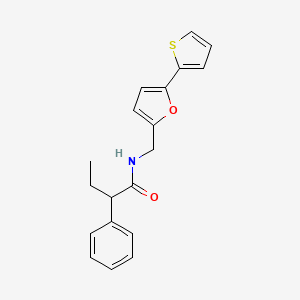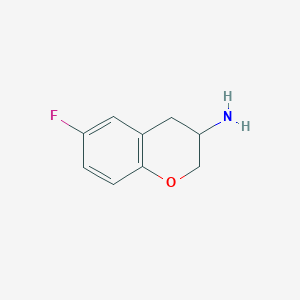![molecular formula C21H29N3O4S B2502477 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2379994-73-5](/img/structure/B2502477.png)
3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxybenzenesulfonyl group, and a piperidinylmethoxy group attached to a pyridazine ring. Its intricate structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is often synthesized through a condensation reaction between hydrazine and a diketone.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Piperidinylmethoxy Group: This step involves the nucleophilic substitution reaction where a piperidine derivative reacts with a methoxybenzene sulfonyl chloride.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring or the attached groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butyl-6-methoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline: Shares the tert-butyl and methoxy groups but differs in the core structure.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition, similar in its use as a ligand but different in structure.
Uniqueness
3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
3-tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-21(2,3)19-9-10-20(23-22-19)28-15-16-11-13-24(14-12-16)29(25,26)18-8-6-5-7-17(18)27-4/h5-10,16H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZUBJLAIUEZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/new.no-structure.jpg)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2502402.png)

![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)

![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)

